Cas no 89376-43-2 (3-Penten-2-one, 4-[(2-aminoethyl)amino]-)

3-Penten-2-one, 4-[(2-aminoethyl)amino]- structure
89376-43-2 structure
Product Name:3-Penten-2-one, 4-[(2-aminoethyl)amino]-
CAS No:89376-43-2
MF:C7H14N2O
MW:142.198861598969
CID:602640
PubChem ID:10017849
Update Time:2025-04-19

3-Penten-2-one, 4-[(2-aminoethyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 3-Penten-2-one, 4-[(2-aminoethyl)amino]-
    • 4-(2-aminoethylamino)pent-3-en-2-one
    • 89376-43-2
    • 7-amino-4-methyl-5-aza-3-hepten-2-one
    • DTXSID90434294
    • Inchi: 1S/C7H14N2O/c1-6(5-7(2)10)9-4-3-8/h5,9H,3-4,8H2,1-2H3
    • InChI Key: OCVAOVYELZVEGF-UHFFFAOYSA-N
    • SMILES: O=C(C)C=C(C)NCCN

Computed Properties

  • Exact Mass: 142.110613074g/mol
  • Monoisotopic Mass: 142.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 0.2
  • Topological Polar Surface Area: 55.1Ų
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